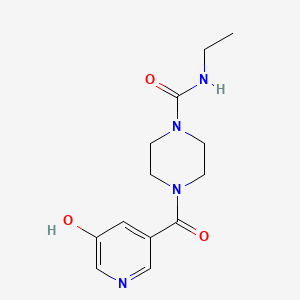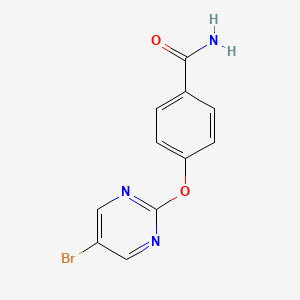
2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone, also known as FPEI, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FPEI belongs to the class of indole-based compounds, which have been studied extensively for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone has also been shown to activate the p38 MAPK pathway, which is involved in the regulation of inflammation. In addition, 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone has been shown to modulate the activity of various enzymes, including HDACs and PARP.
Biochemical and Physiological Effects
2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone has been shown to have a variety of biochemical and physiological effects in cells. In cancer cells, 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone has been shown to induce apoptosis and cell cycle arrest by regulating the expression of various genes involved in these processes. 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone has also been shown to inhibit the migration and invasion of cancer cells by regulating the expression of genes involved in these processes. In addition, 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone has been shown to modulate the activity of various enzymes, including HDACs and PARP, which are involved in DNA damage repair and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone is its potential as a therapeutic agent in various diseases. 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, which make it a promising candidate for drug development. Another advantage of 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation of 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone is its low solubility in water, which may limit its use in certain experiments. In addition, more research is needed to fully understand the mechanism of action of 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone and its potential side effects.
Orientations Futures
There are several future directions for research on 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone. One direction is to further investigate its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to study the structure-activity relationship of 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone and its analogs to identify more potent and selective compounds. In addition, more research is needed to fully understand the mechanism of action of 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone and its potential side effects. Finally, the development of new synthesis methods for 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone and its analogs may lead to more efficient and cost-effective production of these compounds.
Méthodes De Synthèse
The synthesis of 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone involves a multi-step process that starts with the reaction of 5-fluoroindole with piperidine to form 2-(5-fluoroindol-1-yl)-1-piperidine. This intermediate is then reacted with ethanone in the presence of a catalyst to produce 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone. The overall yield of this process is around 30%, and the purity of the final product can be improved through various purification techniques.
Applications De Recherche Scientifique
2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone has also been studied for its anti-inflammatory properties, which may be useful in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. In addition, 2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(5-fluoroindol-1-yl)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c16-13-4-5-14-12(10-13)6-9-18(14)11-15(19)17-7-2-1-3-8-17/h4-6,9-10H,1-3,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQHSCKPKJHDHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=CC3=C2C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Fluoroindol-1-yl)-1-piperidin-1-ylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(hydroxymethyl)-2,5-dimethylpyrazol-3-yl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B7577388.png)
![5-hydroxy-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7577395.png)
![2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid](/img/structure/B7577401.png)
![3-[(3-Fluoro-4-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7577409.png)
![4-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577414.png)
![3-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577420.png)


![4-[[4-(Ethylaminomethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7577460.png)



